1,1'-([1,1'-Binaphthalene]-8,8'-diyl)di(ethan-1-one)
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Overview
Description
1,1’-([1,1’-Binaphthalene]-8,8’-diyl)di(ethan-1-one) is a complex organic compound characterized by its unique binaphthalene structure
Preparation Methods
The synthesis of 1,1’-([1,1’-Binaphthalene]-8,8’-diyl)di(ethan-1-one) typically involves multi-step organic reactions. One common method includes the coupling of naphthalene derivatives under specific conditions to form the binaphthalene core, followed by the introduction of ethanone groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
1,1’-([1,1’-Binaphthalene]-8,8’-diyl)di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, altering its functional groups.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others, often using reagents like halogens or alkylating agents.
Major products from these reactions depend on the specific reagents and conditions used, often resulting in modified binaphthalene structures with different functional groups.
Scientific Research Applications
1,1’-([1,1’-Binaphthalene]-8,8’-diyl)di(ethan-1-one) has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which 1,1’-([1,1’-Binaphthalene]-8,8’-diyl)di(ethan-1-one) exerts its effects involves its interaction with specific molecular targets. The binaphthalene core allows for strong π-π interactions, while the ethanone groups can participate in hydrogen bonding and other interactions. These properties enable the compound to engage in various pathways, influencing chemical and biological processes.
Comparison with Similar Compounds
Compared to other binaphthalene derivatives, 1,1’-([1,1’-Binaphthalene]-8,8’-diyl)di(ethan-1-one) stands out due to its specific functional groups and structural configuration. Similar compounds include:
1,1’-Binaphthalene: Lacks the ethanone groups, leading to different reactivity and applications.
1,1’-Binaphthyl: Another derivative with distinct properties and uses.
1,1’-Dinaphthyl: Similar core structure but different functionalization.
Properties
CAS No. |
85290-01-3 |
---|---|
Molecular Formula |
C24H18O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-[8-(8-acetylnaphthalen-1-yl)naphthalen-1-yl]ethanone |
InChI |
InChI=1S/C24H18O2/c1-15(25)19-11-3-7-17-9-5-13-21(23(17)19)22-14-6-10-18-8-4-12-20(16(2)26)24(18)22/h3-14H,1-2H3 |
InChI Key |
CBMMXJHQXVPFHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1C(=CC=C2)C3=CC=CC4=C3C(=CC=C4)C(=O)C |
Origin of Product |
United States |
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